molecular formula C22H27N3O B11421354 2-methyl-N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

2-methyl-N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11421354
M. Wt: 349.5 g/mol
InChI Key: ZUBGYKOQHGXFCQ-UHFFFAOYSA-N
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Description

2-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is a synthetic compound with a complex structure that includes a benzodiazole ring, a methylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole ring, the introduction of the methylphenyl group, and the final coupling with the propanamide moiety. Common reagents used in these steps include various acids, bases, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in pain signaling, thereby exerting analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylacetylfentanyl: Shares a similar structural motif but differs in its pharmacological profile.

    2-Fluoroisobutyrfentanyl: Another structurally related compound with distinct chemical properties.

Uniqueness

2-METHYL-N-(3-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-methyl-N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C22H27N3O/c1-16(2)22(26)23-14-6-9-21-24-19-7-4-5-8-20(19)25(21)15-18-12-10-17(3)11-13-18/h4-5,7-8,10-13,16H,6,9,14-15H2,1-3H3,(H,23,26)

InChI Key

ZUBGYKOQHGXFCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C(C)C

Origin of Product

United States

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